molecular formula C12H11NO2 B14713556 Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- CAS No. 13169-69-2

Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl-

Cat. No.: B14713556
CAS No.: 13169-69-2
M. Wt: 201.22 g/mol
InChI Key: QGTNWBGLSZSWEZ-UHFFFAOYSA-N
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Description

Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- is a chemical compound that belongs to the class of benzoylindoles This compound is characterized by the presence of a methanone group attached to a 3-methoxyphenyl ring and a 1H-pyrrol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- typically involves the reaction of 3-methoxybenzoyl chloride with 1H-pyrrole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with cannabinoid receptors, similar to other benzoylindoles .

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
  • (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
  • 1-(5-fluoropentyl-1H-indol-3-yl)-(naphthalene-1-yl)methanone

Uniqueness

Methanone, (3-methoxyphenyl)-1H-pyrrol-2-yl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the phenyl ring and the presence of a pyrrole moiety make it different from other benzoylindoles, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions .

Properties

CAS No.

13169-69-2

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(3-methoxyphenyl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C12H11NO2/c1-15-10-5-2-4-9(8-10)12(14)11-6-3-7-13-11/h2-8,13H,1H3

InChI Key

QGTNWBGLSZSWEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CN2

Origin of Product

United States

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